S-Adenosyl-L-methionine disulfate tosylate, (R)-
Overview
Description
Synthesis Analysis
SAMe is synthesized from methionine and adenosine triphosphate (ATP) through a reaction catalyzed by methionine adenosyltransferase (MAT). Genetic modification and bioprocess optimization efforts aim to enhance SAMe biosynthesis, involving strategies such as overexpression of MAT in various organisms, molecular evolution, and promoter engineering for fine-tuning expression levels. These methods have led to considerable improvements in SAMe accumulation in industrial microbial strains, emphasizing the enzyme's central role in SAMe production (Hu et al., 2012).
Molecular Structure Analysis
The molecular structure of SAMe is characterized by a sulfonium center that facilitates its role as a methyl donor. It exhibits a unique situation where all constituent parts have a chemical use, including serving as a source of methylene, amino, ribosyl, and aminopropyl groups for various biosynthetic reactions. The electrophilic character of carbon centers adjacent to the sulfur atom is pivotal for its biochemical reactivity (Fontecave et al., 2004).
Chemical Reactions and Properties
SAMe's versatility is highlighted by its involvement in methylation, polyamine synthesis, and radical-based catalysis. It acts as a methyl donor for numerous substrates, including hormones, proteins, and nucleic acids. Furthermore, SAMe participates in the synthesis of cyclopropyl fatty acids and serves as a precursor for ethylene and polyamines in plants, underscoring its broad functional spectrum (Grillo & Colombatto, 2008).
Physical Properties Analysis
SAMe exhibits stability challenges that limit its therapeutic applications outside cellular environments. Novel classes of SAMe salts with large size anions have been developed to improve its stability, enhancing its potential for various therapeutic applications. These stability improvements are crucial for expanding SAMe's use in human therapy (Morana et al., 2000).
Chemical Properties Analysis
One of the most distinctive chemical properties of SAMe is its ability to undergo spontaneous degradation pathways, including racemization of the chiral sulfonium group and intramolecular nucleophilic attacks. These degradation pathways are influenced by the molecule's structural configuration and environmental pH, highlighting the delicate balance SAMe maintains in cellular processes (Iwig & Booker, 2004).
Scientific Research Applications
Hepatoprotective Properties
S-Adenosyl-L-methionine disulfate tosylate (SAMe-ST) has demonstrated a protective effect against hepatotoxicity. In studies involving cultured hepatocytes, SAMe-ST exhibited significant protection from CCl4-induced hepatotoxicity. This was attributed to its potential role in altering membrane phospholipid structure or composition, or modifying the interaction of hepatotoxic substances with intracellular enzyme systems (Tsuji, Kodama, & Oguchi, 1990).
Effects on Erythrocytes and Hepatocytes
SAMe-ST has been shown to protect erythrocytes from hypotonic hemolysis and decrease enzyme leakage from cultured hepatocytes. This protective effect is attributed to changes in membrane properties, highlighting the molecule's influence on cell membrane stability (Tsuji, Kodama, & Oguchi, 1990).
Biochemical and Molecular Roles
SAMe plays a central role in cellular biochemistry, being involved in methylation, aminopropylation, and transsulfuration pathways. This broad functional spectrum has led to its extensive study in various clinical contexts, including liver disease and osteoarthritis (Bottiglieri, 2002).
Metabolic Fate and Utilization
Studies on the metabolic fate of SAMe, particularly in dogs, have provided insights into its pharmacokinetic behaviors, renal excretion, and major metabolic pathways. This research is crucial for understanding the drug's systemic effects and potential therapeutic applications (Hirota et al., 1988).
Genetic Modification and Bioprocess Optimization
Genetic manipulation and bioprocess strategies have been employed to enhance SAMe biosynthesis in industrial microbial strains. These advancements in genetic and process engineering could lead to more efficient and large-scale production of SAMe (Hu et al., 2012).
Use in Methyltransferases
SAMe analogs have been developed as synthetic cofactors for methyltransferases (MTases), playing significant roles in epigenetic regulation, cellular signaling, and metabolite degradation. These advancements broaden the potential applications of SAMe in biological and medical research (Zhang & Zheng, 2016).
Safety And Hazards
Common side effects of S-Adenosyl-L-methionine disulfate tosylate include headache, dizziness, vomiting, upset stomach, diarrhea, constipation, increased sweating, and insomnia (difficulty in sleeping)2. Data on the long-term safety of SAMe and its safety for use during pregnancy are too limited to draw any conclusions3. SAMe may not be safe for people with bipolar disorder3.
Future Directions
Research has evaluated several potential uses of SAMe, and a substantial number of studies on depression and liver diseases have been completed3. However, some of the studies used injected SAMe, which may not have the same effects as SAMe taken as a dietary supplement3. Although there are hints that it might be helpful for these conditions, the evidence is not conclusive3.
properties
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCFCHNAIMYBAZ-XQVUROGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O16S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ademetionine disulfate tosylate | |
CAS RN |
97540-22-2, 375798-65-5, 375798-66-6 | |
Record name | Adenosine, 5′-[[(3S)-3-amino-3-carboxypropyl]methylsulfonio]-5′-deoxy-, sulfate, 4-methylbenzenesulfonate sulfate (1:1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97540-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenosylmethionine tosylate bis(sulfate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097540222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Adenosyl-L-methionine disulfate tosylate, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Adenosyl-L-methionine disulfate tosylate, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375798666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Adenosyl-L-Methionine Disulfate Tosylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96GHU97Q3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5PYL0DR1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | S-ADENOSYL-L-METHIONINE DISULFATE TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564ROC9U09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.